![molecular formula C10H20ClNO2 B2830624 Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride CAS No. 2445750-14-9](/img/structure/B2830624.png)
Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride
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Description
Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH . It contains an ethyl ester functional group, a cyclopentyl group, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-2-13-10(12)6-4-8-3-5-9(11)7-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m0./s1 . This code provides a textual representation of the compound’s molecular structure, including the stereochemistry.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. The amino group could participate in acid-base reactions, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of an ester group could make it relatively polar, affecting its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specific intermolecular forces present .Safety and Hazards
properties
IUPAC Name |
ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-4-8-3-5-9(11)7-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQSHXVZEBXZKO-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H]1CC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride |
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